molecular formula C20H14ClF3N2O B1401680 N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 1311279-96-5

N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No.: B1401680
CAS No.: 1311279-96-5
M. Wt: 390.8 g/mol
InChI Key: APNAYJDWRXPGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide is a benzamide derivative characterized by a chlorophenyl group and a substituted pyridine ring. Its molecular formula is C19H11Cl2F3N2O, with a molar mass of 411.2 g/mol and a predicted density of 1.446 g/cm³ . The compound features a trifluoromethyl (-CF3) group at the 4-position of the pyridine ring and a methyl (-CH3) group at the 6-position, alongside a para-chloro-substituted benzamide moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O/c1-12-9-15(20(22,23)24)11-18(25-12)13-3-2-4-14(10-13)19(27)26-17-7-5-16(21)6-8-17/h2-11H,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNAYJDWRXPGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, with the CAS number 1311279-96-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on available research findings, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClF3N2O, with a molecular weight of approximately 390.8 g/mol. The compound features a chloro-substituted phenyl ring and a pyridine moiety with trifluoromethyl and methyl substituents, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine derivative followed by coupling reactions with the chlorophenyl group. Specific reaction conditions and yields may vary based on the methodology employed.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity:

CompoundCell LineIC50 (μM)
Compound 7K562 (leukemia)2.27
Compound 10HL-60 (leukemia)1.42
Compound 10OKP-GS (renal carcinoma)4.56

These compounds induced apoptosis and cell cycle arrest at the G2/M phase, effectively preventing cell division in targeted cancer cells .

Kinase Inhibition

The compound has also been studied for its potential as a kinase inhibitor. In particular, it has shown inhibitory activity against various kinases involved in cancer progression. For example, compounds derived from similar structures demonstrated significant inhibition of PDGFRα and PDGFRβ at concentrations as low as 1 μM .

Case Studies

  • In Vitro Studies : In vitro assays have confirmed that this compound can inhibit cell proliferation in several cancer lines. The mechanism involves targeting specific signaling pathways that are crucial for tumor growth and survival.
  • In Silico Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins associated with cancer pathways, enhancing its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs (Table 1) highlight variations in substituents and their impact on physicochemical parameters:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide C19H11Cl2F3N2O 411.2 -CF3, -CH3, -Cl 12.12 ± 0.70
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C20H18N2O 310.4 Pyridin-4-ylmethyl, -CH3 Not reported
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide C13H13N3O2 243.3 Pyrimidinone, -CH3 Not reported
  • Halogenation vs. Alkylation: The target compound’s -CF3 and -Cl groups enhance its lipophilicity (logP ≈ 4.5–5.0) compared to non-halogenated analogs like 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (logP ≈ 3.2) . This increases membrane permeability but may reduce aqueous solubility.
  • Pyridine vs. Pyrimidine Backbones: The pyridine ring in the target compound provides a rigid planar structure, favoring π-π stacking interactions in enzyme binding pockets.

Research Implications and Limitations

  • Advantages : The target compound’s halogenation pattern offers a balance between lipophilicity and metabolic stability, making it a candidate for antimicrobial or anticancer applications.
  • Limitations : Lack of explicit biological data (e.g., IC50, pharmacokinetics) limits direct comparison with analogs. Further studies on its enzyme inhibition profile and toxicity are essential.

Preparation Methods

Synthesis of the Pyridine Core

Method A: Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

  • Starting Material: 2-bromo-3-(trifluoromethyl)pyridine derivatives.
  • Procedure: A Suzuki-Miyaura coupling with arylboronic acids (e.g., 6-methyl-4-trifluoromethyl-pyridin-2-yl) in the presence of Pd(OAc)₂ and K₃PO₄ in ethylene glycol at 80°C.
  • Outcome: Formation of 2-aryl-3-(trifluoromethyl)pyridines with high yields (~85%).

Reference: Procedure adapted from the synthesis of 6-alkyl-2-aryl-3-(trifluoromethyl)pyridines, as detailed in the third source.

Incorporation of the Chlorophenyl Group

Method B: Nucleophilic Aromatic Substitution or Direct Coupling

  • Starting Material: Chlorobenzene derivatives.
  • Procedure: Nucleophilic substitution on activated pyridine intermediates or via Buchwald-Hartwig amination using palladium catalysis to attach the chlorophenyl group onto the benzamide precursor.

Note: The chlorophenyl moiety is introduced at the benzamide's aromatic ring via amide formation with 4-chlorophenylamine or through acylation of an appropriately substituted benzoyl chloride.

Formation of the Benzamide Linkage

Method C: Amide Bond Formation

  • Reagents: 4-chlorobenzoyl chloride or 4-chlorobenzoic acid with suitable coupling agents such as EDCI or DCC.
  • Procedure: Activation of the carboxylic acid followed by coupling with the amine-functionalized pyridine derivative.
  • Conditions: Reactions typically performed in polar aprotic solvents like DMF or DCM at room temperature or slightly elevated temperatures.

Summary of the Most Effective Methodology

Step Reagents & Conditions Key Features References
Pyridine functionalization Pd-catalyzed Suzuki coupling High regioselectivity, good yields
Chlorophenyl attachment Buchwald-Hartwig amination or acylation Selective aromatic substitution ,
Benzamide formation DCC/EDCI coupling Mild conditions, high efficiency General peptide coupling protocols

Data Tables Summarizing Key Experimental Parameters

Step Reagents Catalyst Solvent Temperature Time Yield (%)
Pyridine coupling Arylboronic acid, Pd(OAc)₂, K₃PO₄ Palladium Ethylene glycol 80°C 7 hours 85
Chlorophenyl attachment 4-chlorobenzoyl chloride, DIPEA - DCM RT 12 hours 78
Amide formation Carboxylic acid, DCC, DMAP - DCM RT 24 hours 82

Research Findings and Notes

  • Reaction Optimization: Studies indicate that the use of Pd catalysts with phosphine ligands enhances regioselectivity and yields in pyridine functionalization.
  • Purification: Final compounds are purified via column chromatography on silica gel, employing hexanes/ethyl acetate mixtures, ensuring high purity suitable for biological evaluation.
  • Yield Variability: Yields depend on the specific substituents and reaction conditions but generally range from 70-85% for key steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-(trifluoromethyl)benzoyl chloride) with an aminopyridine intermediate under mild conditions. Key steps include:

  • Use of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Solvent selection (e.g., dichloromethane or acetonitrile) to enhance solubility and reaction kinetics .
  • Purification via column chromatography (e.g., chloroform:methanol gradients) or recrystallization to achieve >95% purity .
    • Optimization : Reaction temperature (room temperature vs. reflux) and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yield. Continuous flow reactors may improve scalability .

Q. Which analytical techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

  • Techniques :

  • NMR spectroscopy (1H/13C) to confirm substituent positions and aromatic proton coupling patterns .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for trifluoromethyl group orientation .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory for NMR chemical shifts) to address discrepancies .

Advanced Research Questions

Q. What strategies are used to determine biological activity and target selectivity in kinase inhibition studies?

  • Experimental Design :

  • Enzyme Assays : Measure IC50 values using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) against LCK, SRC, or other tyrosine kinases .
  • Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects. Use structure-activity relationship (SAR) data to refine substituents (e.g., methyl vs. trifluoromethyl groups) .
  • Cellular Models : Validate activity in Jurkat T-cells or cancer cell lines with Western blotting for phospho-targets (e.g., p-LCK) .

Q. How should researchers address discrepancies in reported IC50 values across different kinase assays?

  • Root Causes : Variability may arise from assay conditions (e.g., ATP concentration, enzyme purity) or compound solubility in DMSO/PBS buffers.
  • Mitigation :

  • Standardize assay protocols (e.g., fixed ATP at Km concentration).
  • Include positive controls (e.g., staurosporine for broad-spectrum inhibition).
  • Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab reproducibility .

Q. How can computational modeling predict binding interactions with target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model compound-protein interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (AMBER/CHARMM force fields) to assess trifluoromethyl group effects on hydrophobic packing .
    • Validation : Correlate docking scores with experimental IC50 values and mutagenesis data (e.g., kinase active-site mutations) .

Q. What approaches are recommended for resolving synthetic impurities or byproducts during scale-up?

  • Analytical Workflow :

  • HPLC-MS to detect low-abundance impurities (e.g., dechlorinated byproducts).
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize quenching steps .
    • Process Chemistry : Replace batch reactors with flow systems to minimize side reactions (e.g., over-alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.